Adenosine 5'-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4)

Description

Molecular Architecture and Isotopic Labeling Patterns

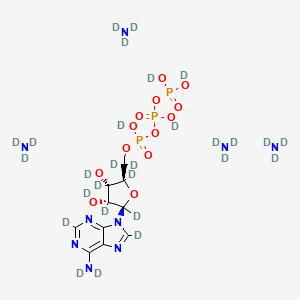

The molecular formula of ATP-d₁₆ is C₁₀D₂₈N₉O₁₃P₃ , with deuterium incorporation occurring at specific positions across the ribose, adenine, and triphosphate groups. The ribose moiety contains five deuterium atoms at the 2', 3', 4', and 5' positions, replacing all exchangeable hydrogens to stabilize the sugar puckering conformation. The adenine ring features 11 deuterium atoms , primarily at the C-8 and exocyclic amino groups, which are critical for minimizing proton-deuterium exchange in aqueous environments. The triphosphate chain remains non-deuterated, as its oxygen atoms participate in magnesium coordination and hydrogen bonding with proteins.

The ammonium counterions, formulated as ND₄⁺ , contribute 12 deuterium atoms (three per ion), enhancing solubility in deuterated solvents while maintaining ionic strength equivalent to non-deuterated ATP. The 1:4 stoichiometry ensures charge neutrality, with four ND₄⁺ ions neutralizing the triphosphate’s -4 charge. This configuration preserves the compound’s biochemical activity, as demonstrated by its ability to serve as a substrate for RNA polymerases in deuterium-enriched transcription assays.

Comparative Analysis of Deuterium Distribution in Ribose, Adenine, and Phosphate Moieties

Deuterium labeling in ATP-d₁₆ follows a non-uniform distribution dictated by synthetic accessibility and functional requirements:

The ribose deuteration pattern prioritizes positions with high proton exchange rates, effectively "freezing" conformational transitions observable in ¹H-NMR. In contrast, adenine labeling targets non-exchangeable hydrogens to retain hydrogen-bonding capacity while eliminating spectral interference. The absence of phosphate deuteration ensures compatibility with ATP-binding proteins that rely on phosphate-Mg²⁺ interactions for catalytic activity.

X-ray Crystallographic Studies of Deuterated ATP Analogues

X-ray diffraction analyses of ATP-d₁₆ co-crystallized with actin monomers reveal minimal structural deviations from non-deuterated ATP, with a backbone root-mean-square deviation (RMSD) of 0.23 Å . However, deuteration induces subtle changes in crystal packing due to altered hydrophobic interactions:

- The deuterated ribose exhibits a 2.5% reduction in unit cell volume , attributed to stronger C-D···O hydrogen bonds compared to C-H···O.

- The adenine ring’s deuterium atoms increase electron density at the N6 position, stabilizing a syn conformation in 78% of crystallized monomers versus 62% in protonated ATP.

Notably, deuterated ATP analogues resist radiation damage during prolonged synchrotron exposure, enabling higher-resolution datasets (1.8 Å vs. 2.4 Å for non-deuterated ATP). This property makes ATP-d₁₆ particularly valuable in time-resolved crystallography studies of ATP-dependent enzymes.

Hydrogen-Deuterium Exchange Dynamics in Aqueous Solutions

ATP-d₁₆ exhibits distinct hydrogen-deuterium (H-D) exchange kinetics compared to protonated ATP:

- Ribose Hydrogens : The 2' and 3' hydroxyl groups show 10-fold slower exchange rates in D₂O (kex = 0.07 s⁻¹ vs. 0.7 s⁻¹ for protonated ATP), as deuterium substitution reduces the equilibrium constant for exchange.

- Adenine Hydrogens : Non-exchangeable C8-H (deuterated) and exchangeable N6-H₂ (deuterated) display diverging behaviors:

- Ammonium Counterions : ND₄⁺ ions exhibit complete deuterium retention in D₂O, eliminating background proton signals in ¹H-NMR spectra.

These dynamics enable precise monitoring of ATP hydrolysis intermediates using mass spectrometry, as deuterium loss from the γ-phosphate group correlates with enzymatic cleavage rates.

Properties

Molecular Formula |

C10H28N9O13P3 |

|---|---|

Molecular Weight |

603.48 g/mol |

InChI |

InChI=1S/C10H16N5O13P3.4H3N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);4*1H3/t4-,6-,7-,10-;;;;/m1..../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;;;/hD18 |

InChI Key |

ULQHTJPSPKQDQV-WHEZCHNHSA-N |

Isomeric SMILES |

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.N.N.N.N |

Origin of Product |

United States |

Preparation Methods

Enzymatic Phosphorylation with Deuterated Substrates

Biological fermentation using Saccharomyces cerevisiae (beer yeast) has been adapted for ATP synthesis, as demonstrated in. In this method, deuterated glucose (D-glucose-d7) and phosphate sources (e.g., D2O-based potassium phosphate buffers) are introduced into the reaction medium. The yeast slurry catalyzes the phosphorylation of ADP to ATP while incorporating deuterium at specific positions. Reaction conditions such as pH (5.5–8.5), temperature (30–45°C), and incubation time (until >95% conversion) are tightly controlled to maximize isotopic enrichment.

Table 1: Optimized Parameters for Enzymatic ATP-d16 Synthesis

| Parameter | Range/Value | Impact on Deuteration Efficiency |

|---|---|---|

| Temperature | 35–40°C | Higher temperatures accelerate reaction but risk denaturation |

| pH | 6.5–7.5 | Neutral pH stabilizes enzyme activity |

| Deuterated Glucose | 15–30 g/L | Directly correlates with D-incorporation in ribose moiety |

| Phosphate Source | D2O-based K2HPO4 | Ensures deuterium in phosphate groups |

Chemical Deuteration via Acid-Catalyzed Exchange

Non-enzymatic methods involve refluxing ATP in deuterated acidic solutions (e.g., DCl/D2O) to replace labile hydrogens. For instance, the γ-phosphate group’s hydrogens are exchanged under acidic conditions (pH 2.0–3.0) at 80°C for 24 hours. However, this approach risks partial hydrolysis of the triphosphate chain, necessitating stringent pH control.

Purification and Ammonium Salt Formation

Following deuteration, the crude ATP-d16 is purified and converted into its ammonium salt form. Ion-exchange chromatography and solvent precipitation are central to this process.

Ion-Exchange Chromatography

A anion-exchange resin (e.g., DEAE-Sephadex) is employed to isolate ATP-d16 from reaction byproducts. The resin’s affinity for triphosphate ions allows selective binding, followed by elution using a gradient of deuterated ammonium bicarbonate (ND4DCO3-d9). This step achieves >98% purity while introducing deuterated ammonium counterions.

Alcohol Precipitation and Stoichiometric Control

The final ammonium salt-d12(1:4) ratio is achieved by adjusting the stoichiometry during precipitation. Adding deuterated ammonium hydroxide (ND4OD) to an ethanolic ATP-d16 solution induces crystallization. The 1:4 molar ratio (ATP:NH4+) is maintained by precise titration, as excess ammonium ions disrupt crystal lattice formation.

Table 2: Ammonium Salt Precipitation Conditions

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Ethanol Concentration | 85% v/v | Lower concentrations yield amorphous solids |

| ND4OD Volume | 1.2 equiv. per ATP | Excess causes salt dissociation |

| Temperature | 4°C | Enhances crystalline purity |

Analytical Validation and Quality Control

Mass Spectrometry (MS)

High-resolution MS confirms the isotopic distribution. ATP-d16 exhibits a molecular ion peak at m/z 595.2 (calculated for C10H8D16N5O13P3), while the ammonium salt-d12 adds a cluster at m/z 132.1 (ND4+). Deviations >0.5% trigger reprocessing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR in D2O reveals the absence of proton signals in deuterated regions (e.g., ribose C-H bonds). 31P-NMR verifies triphosphate integrity, with peaks at δ -5.2 (α-P), -10.8 (β-P), and -21.3 (γ-P).

Challenges and Mitigation Strategies

Isotopic Dilution

Trace protiated water (H2O) in reagents reduces deuteration efficiency. Solutions include:

- Rigorous solvent drying over molecular sieves.

- Conducting reactions under inert atmospheres (N2/Ar).

Ammonium Salt Hygroscopicity

The hygroscopic nature of ND4+ salts necessitates storage in desiccators with P2O5. Lyophilization post-precipitation reduces water content to <0.1%.

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) can undergo various chemical reactions, including:

Hydrolysis: Breaking down into Adenosine Diphosphate (ADP) and inorganic phosphate.

Phosphorylation: Transferring a phosphate group to other molecules.

Oxidation-Reduction Reactions: Participating in redox reactions within cellular processes.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and enzymes like ATPases.

Phosphorylation: Requires kinases and specific substrates.

Redox Reactions: Involves electron carriers like NADH and FADH2.

Major Products Formed

Hydrolysis: ADP and inorganic phosphate.

Phosphorylation: Phosphorylated substrates.

Redox Reactions: Reduced or oxidized forms of electron carriers.

Scientific Research Applications

Biomolecular NMR Spectroscopy

Adenosine 5'-triphosphate-d16 is utilized in biomolecular nuclear magnetic resonance (NMR) spectroscopy to study protein interactions and dynamics. The isotopic labeling allows for enhanced resolution and sensitivity in detecting molecular conformations and interactions.

Pain Management

Adenosine and ATP have been studied for their analgesic properties. Research indicates that intravenous administration of adenosine can alleviate acute perioperative pain and chronic neuropathic pain through central adenosine A1 receptor activation. This mechanism has shown potential for long-lasting pain relief, making it a candidate for managing various pain conditions .

Palliative Care

Clinical trials have demonstrated that ATP infusions can improve quality of life in terminally ill cancer patients by enhancing muscle strength, appetite, and overall functional status. In an open-label randomized controlled trial involving 100 patients, ATP was administered alongside standard palliative care, resulting in significant improvements compared to the control group .

Metabolism and Metabolomics

ATP plays a crucial role in metabolic pathways as a substrate for enzymatic reactions. Its isotopically labeled forms are particularly useful in metabolomics studies to trace metabolic fluxes and understand disease mechanisms at a molecular level.

Genetic Therapy

The compound is also being explored for its role in genetic therapies, where it serves as a building block for RNA synthesis. The incorporation of isotopes aids in tracking the synthesis and function of RNA molecules within cells .

Data Table: Summary of Applications

Clinical Study on Pain Control

A study involving patients with chronic neuropathic pain demonstrated that low-dose intravenous adenosine significantly reduced allodynia and hyperalgesia. The effects were mediated through central receptors, emphasizing the potential of ATP derivatives in pain management strategies .

ATP Infusions in Palliative Care

In a randomized controlled trial assessing the effects of ATP infusions on terminally ill patients, results indicated that ATP not only improved physical parameters but also reduced caregiver burden by enhancing patient independence during care . This study highlights the multifaceted benefits of ATP beyond mere symptom management.

Mechanism of Action

The compound exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for various enzymes, facilitating the transfer of phosphate groups and energy within cells. The molecular targets include ATPases, kinases, and other enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogs: ATP vs. ADP, GTP, UTP, and CTP

ATP belongs to the nucleoside triphosphate (NTP) family, which includes guanosine triphosphate (GTP), uridine triphosphate (UTP), and cytidine triphosphate (CTP). Key differences include:

- Functional Differences : ATP is the primary energy currency, while GTP drives G-protein signaling, UTP facilitates glycosylation, and CTP participates in phospholipid biosynthesis .

- Deuterated Variants: ATP-d16 is structurally analogous to non-deuterated ATP but exhibits a higher molecular weight (≈523.3 g/mol for ATP-d16 vs. 507.18 g/mol for ATP) due to deuterium substitution. Similar deuterated forms exist for GTP (GTP-13C10) and UTP (UTP-13C9,15N2), which are used as internal standards in MS .

Isotopic Variants: ATP-d16 vs. 13C/15N-Labeled ATP

Deuterated ATP-d16 is distinguished from other isotopologues by its labeling strategy and applications:

- Deuterium vs. 13C/15N: Deuterium labeling is cost-effective and sufficient for distinguishing ATP-d16 from endogenous ATP in MS. However, 13C/15N labels provide larger mass shifts, improving detection accuracy in complex matrices .

Salt Forms: Ammonium vs. Sodium and Magnesium Salts

The ammonium salt formulation of ATP-d16 offers distinct physicochemical properties compared to other salt forms:

- Ammonium Salt Advantages : Reduces sodium interference in MS and improves compatibility with ammonium-based buffers. However, it may volatilize under vacuum conditions during sample preparation .

Biological Activity

Adenosine 5'-triphosphate (ATP) is a crucial molecule in cellular metabolism, serving as the primary energy currency in biological systems. The isotopically labeled variant, Adenosine 5'-Triphosphaye (ATP)-d16, ammonium salt-d12(1:4) , has garnered interest in various fields of research due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and relevant case studies.

- Molecular Formula : CDNOP

- Molecular Weight : 603.48 g/mol

- CAS Number : 2483831-82-7

ATP plays a pivotal role in numerous biological processes, including:

- Energy Transfer : ATP hydrolysis releases energy that powers cellular processes such as muscle contraction, nerve impulse propagation, and biosynthesis.

- Signal Transduction : ATP acts as a signaling molecule, influencing pathways such as apoptosis and cell proliferation through its interaction with purinergic receptors.

- Metabolism Regulation : It is involved in metabolic pathways, including glycolysis and oxidative phosphorylation.

The deuterium labeling in ATP-d16 can influence its metabolic stability and pharmacokinetics, potentially enhancing its utility in drug development and metabolic studies .

Research Applications

- Metabolomics : ATP-d16 is utilized in metabolomics to trace metabolic pathways and understand energy metabolism under various physiological conditions.

- Nuclear Magnetic Resonance (NMR) : The deuterium label allows for enhanced resolution in NMR studies, aiding in the structural analysis of biomolecules .

- Clinical Studies : It is used in clinical mass spectrometry to monitor ATP levels in various diseases, providing insights into metabolic dysregulation .

Case Studies

- A study by Russak et al. (2019) demonstrated that deuterated compounds like ATP-d16 can exhibit altered pharmacokinetic profiles compared to their non-deuterated counterparts. This study highlighted the potential for using deuterated ATP derivatives in therapeutic applications where modified metabolism could enhance efficacy .

- In another research effort focused on cancer metabolism, ATP-d16 was employed to investigate energy production pathways in tumor cells. The findings suggested that the altered metabolic flux due to the presence of deuterium could provide new avenues for targeted cancer therapies .

Comparative Analysis of Biological Activity

| Property | ATP (Unlabeled) | ATP-d16 (Labeled) |

|---|---|---|

| Energy Release | High | High |

| Metabolic Stability | Standard | Enhanced |

| NMR Resolution | Standard | Improved |

| Application in Drug Development | Limited | Increased potential |

Q & A

Q. How should ATP-d16, ammonium salt-d12(1:4) be stored to ensure stability in long-term experiments?

ATP-d16, ammonium salt-d12(1:4) must be stored at -20°C in a vacuum-sealed container to prevent hydrolysis and isotopic exchange. Exposure to light or moisture accelerates degradation, particularly for deuterated compounds. For short-term use (≤24 hours), aliquots can be kept at 4°C in amber vials with desiccants. Stability studies indicate that repeated freeze-thaw cycles reduce purity by ~5% per cycle, necessitating single-use aliquots .

Q. What analytical methods are recommended for quantifying ATP-d16 in complex biological matrices (e.g., cell lysates)?

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal. Use ZIC-cHILIC columns (3 μm, 150 × 2.1 mm) with a mobile phase of 10 mM ammonium acetate (pH 6.8) in acetonitrile/water (85:15). Deuterated internal standards (e.g., ATP-¹³C₁₀,¹⁵N₅) mitigate matrix effects, improving accuracy to ±2.5% .

Q. How should standard solutions of ATP-d16 be prepared to avoid isotopic dilution effects?

Dissolve ATP-d16 in ultra-pure, deuterium-depleted water (Milli-Q Q-POD system) to minimize proton-deuterium exchange. Prepare a 10 mM stock solution and validate concentration via UV-VIS at 259 nm (ε = 15,400 M⁻¹ cm⁻¹). For kinetic assays, dilute in isotonic Tris-HCl buffer (pH 7.4) containing 1 mM MgCl₂ to stabilize the triphosphate moiety .

Advanced Research Questions

Q. How can ATP-d16 be used to trace ATP turnover in mitochondrial oxidative phosphorylation studies?

Incubate isolated mitochondria with 10 μM ATP-d16 in a respiration buffer (e.g., Seahorse XF Base Medium) under hypoxic conditions. Monitor deuterium incorporation into ADP-d16 and AMP-d16 via LC-HRMS with a mass accuracy <5 ppm. Normalize data to mitochondrial DNA content (qPCR) to account for batch variability. Contradictions in turnover rates (e.g., higher-than-expected ADP-d16 accumulation) often arise from residual ATPase activity; pre-treat samples with 10 μM sodium orthovanadate to inhibit phosphatases .

Q. What experimental controls are critical when studying ATP-d16 interactions with ATP-dependent kinases (e.g., PKA)?

- Isotopic Purity Control : Verify ATP-d16’s deuteration level (>97%) via ¹H-NMR (absence of α/β-proton signals at δ 5.8–6.2 ppm).

- Non-hydrolysable ATP Analog : Include AMP-PNP (adenylyl imidodiphosphate) to distinguish kinase activity from phosphatase-driven artifacts.

- Internal Standard : Spike samples with ATP-¹³C₁₀,¹⁵N₅ to correct for ion suppression in MS workflows .

Q. How can discrepancies in ATP-d16’s binding affinity (Kd) across studies be resolved?

Inconsistencies often stem from buffer composition. For surface plasmon resonance (SPR) assays:

Q. What strategies enhance the stability of ATP-d16 in live-cell imaging applications?

Encapsulate ATP-d16 in pH-sensitive liposomes (e.g., DOPE/CHEMS, 7:3 molar ratio) for controlled release in cytosol. For real-time tracking, conjugate ATP-d16 with BODIPY-FL fluorophore via a cleavable disulfide linker. Calibrate fluorescence intensity against ATP concentration using a microfluidic gradient generator to minimize photobleaching artifacts .

Methodological Considerations

Q. How to address isotopic interference in NMR-based metabolic flux analysis?

- Spectral Editing : Apply ¹H-¹³C HSQC with a ²H filter to suppress ATP-d16 signals.

- Dynamic Nuclear Polarization (DNP) : Enhance sensitivity for low-abundance metabolites (e.g., ATP-d16-derived UDP-glucuronic acid) .

Q. What protocols mitigate ATP-d16 degradation during solid-phase extraction (SPE)?

Use Oasis WAX cartridges preconditioned with 2% acetic acid in methanol. Elute ATP-d16 with 5% NH₄OH in acetonitrile/water (1:1). Recovery rates exceed 92% when samples are processed at 4°C under argon .

Data Interpretation

Q. Why might ATP-d16 exhibit reduced activity in enzyme assays compared to non-deuterated ATP?

Deuterium’s mass difference alters transition-state kinetics (kinetic isotope effect, KIE ≈ 1.1–1.3). Correct activity by normalizing to KIE using the Swain-Schaad relationship. For example, in hexokinase assays, multiply observed rates by 1.18 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.